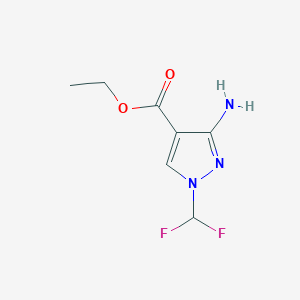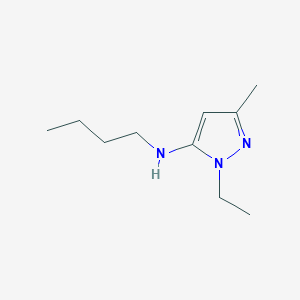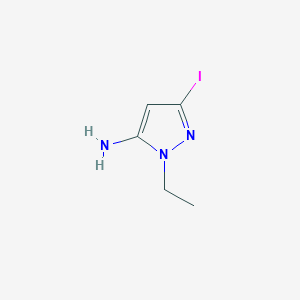![molecular formula C10H9F4N3S B11733860 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 1856033-40-3](/img/structure/B11733860.png)
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an amine group. The compound also contains a fluorinated thiophene moiety. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the fluorinated thiophene derivative. One common method involves the direct fluorination of thiophene using molecular fluorine, although this process requires careful control due to the high reactivity of fluorine .
The next step involves the formation of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- (5-fluorothiophen-2-yl)methanol
- N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
- (5-(fluoromethyl)thiophen-2-yl)methanol
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its combination of a fluorinated thiophene moiety and a trifluoromethyl-substituted pyrazole ring. This structure imparts specific chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
特性
CAS番号 |
1856033-40-3 |
|---|---|
分子式 |
C10H9F4N3S |
分子量 |
279.26 g/mol |
IUPAC名 |
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H9F4N3S/c1-17-5-7(9(16-17)10(12,13)14)15-4-6-2-3-8(11)18-6/h2-3,5,15H,4H2,1H3 |
InChIキー |
HYYYWPBRSIRWQV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)(F)F)NCC2=CC=C(S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11733784.png)


![1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11733799.png)


![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)
